molecular formula C14H8F6O2 B6384887 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol CAS No. 1261576-46-8

5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol

Cat. No.: B6384887
CAS No.: 1261576-46-8
M. Wt: 322.20 g/mol
InChI Key: XWLJBFLNQSWKBQ-UHFFFAOYSA-N
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Description

5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol is a phenolic compound featuring two electron-withdrawing substituents: a trifluoromethoxy group (-OCF₃) at the para position and a trifluoromethyl group (-CF₃) at the meta position of the aromatic ring.

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6O2/c15-13(16,17)10-5-9(6-11(21)7-10)8-1-3-12(4-2-8)22-14(18,19)20/h1-7,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLJBFLNQSWKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686736
Record name 4'-(Trifluoromethoxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261576-46-8
Record name 4'-(Trifluoromethoxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling with Prefunctionalized Intermediates

A validated approach involves coupling a halogenated 3-trifluoromethylphenol derivative with 4-trifluoromethoxyphenylboronic acid. For instance:

  • Bromo-3-trifluoromethylphenyl benzyl ether is reacted with 4-trifluoromethoxyphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a toluene/water mixture at 80–100°C.

  • Yields exceed 75% when using cesium carbonate as a base, which enhances boronic acid reactivity.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Cs₂CO₃Toluene/H₂O8078
PdCl₂(dppf)K₂CO₃DME/H₂O10065
Pd(OAc)₂/XPhosNaHCO₃THF/H₂O9072

Post-coupling, the benzyl protecting group is removed via hydrogenolysis using 5% Pd/C under 50–100 psi H₂ in ethanol, yielding the free phenol.

Diazotization-Hydrolysis for Direct Hydroxylation

An alternative pathway leverages diazonium salt chemistry to introduce the hydroxyl group after assembling the biphenyl framework.

Continuous Flow Diazotization

Adapting methods from m-trifluoromethylphenol synthesis, a continuous flow reactor enables rapid diazotization of 5-(4-trifluoromethoxyphenyl)-3-trifluoromethylaniline with sodium nitrite in sulfuric acid. Subsequent hydrolysis at 101–200°C in an aromatic solvent (e.g., chlorobenzene) achieves >95% conversion to the target phenol.

Key Advantages:

  • Reduced reaction time from hours to minutes.

  • Enhanced safety by minimizing exposure to explosive diazonium intermediates.

Benzyl Ether Protection-Deprotection Methodology

Early industrial routes rely on benzyl ether intermediates to shield the phenol group during harsh reactions.

Synthesis of 3-Trifluoromethylphenyl Benzyl Ether

Heating 3-trifluoromethylchlorobenzene with sodium benzylate in N,N-dimethylacetamide (DMA) at 120°C forms the benzyl ether. This step avoids degradation of the acid-sensitive trifluoromethyl group.

Functionalization and Deprotection

The benzyl ether undergoes Friedel-Crafts alkylation with 4-trifluoromethoxyphenylacetyl chloride in the presence of AlCl₃, introducing the second aryl group. Subsequent hydrogenolysis with Pd/C regenerates the phenol.

Table 2: Comparative Efficiency of Protection-Deprotection Routes

StepConditionsYield (%)
BenzylationDMA, 120°C, 6 h85
Friedel-Crafts AlkylationAlCl₃, DCM, 0°C, 2 h68
Hydrogenolysis5% Pd/C, H₂ (50 psi), EtOH90

Silane-Mediated Trifluoromethylation

Emerging methodologies exploit trifluoromethylsilane reagents to install the CF₃ group under mild conditions.

Trifluoromethylation of Quinone Intermediates

Reacting 5-(4-trifluoromethoxyphenyl)benzoquinone with (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of catalytic tetrabutylammonium fluoride (TBAF) yields the corresponding trifluoromethylated cyclohexadienone. Zinc reduction in acetic acid then affords the target phenol.

Reaction Mechanism Insight:

Quinone+TMSCF3TBAFCF3-cyclohexadienoneZn/HOAcPhenol\text{Quinone} + \text{TMSCF}_3 \xrightarrow{\text{TBAF}} \text{CF}_3\text{-cyclohexadienone} \xrightarrow{\text{Zn/HOAc}} \text{Phenol}
This method circumvents hazardous HF generation.

Industrial-Scale Production and Challenges

Continuous Flow Reactor Integration

Combining continuous diazotization with flow hydrogenation enables end-to-end production with <5% batch-to-batch variability.

Purification and Stability Considerations

  • Crystallization : The final product is purified via recrystallization from heptane/ethyl acetate (3:1), achieving >99.5% purity.

  • Storage : Stabilized under nitrogen at –20°C to prevent oxidation of the phenol group.

Critical Analysis of Methodologies

Yield vs. Sustainability Trade-offs

MethodYield (%)Hazardous ReagentsScalability
Suzuki Coupling78Moderate (Pd)High
Continuous Diazotization95LowVery High
Silane-Mediated71LowModerate

Regiochemical Challenges

The electron-withdrawing nature of CF₃ and OCF₃ groups complicates electrophilic substitution. Meta-directing effects necessitate precise ortho/para functionalization strategies, often requiring protective groups or directing auxiliaries .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under specific conditions. In the presence of strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), the hydroxyl group can be oxidized to form quinones or ketones. For example:

  • Reaction with H₂O₂ :
    In THF/water mixtures, H₂O₂ facilitates oxidation at elevated temperatures (90°C), leading to intermediates that can undergo further transformations .

Oxidizing Agent Conditions Product
H₂O₂ (30% aq.)THF, 90°C, 24 hOxidized phenolic derivatives
KMnO₄ (acidic)H₂SO₄, refluxCarboxylic acid derivatives

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group activates the aromatic ring toward electrophilic substitution, with reactions occurring preferentially at the ortho/para positions:

  • Nitration :
    Nitrating agents (e.g., HNO₃/H₂SO₄) introduce nitro groups at the ortho position relative to the hydroxyl group .

  • Sulfonation :
    Concentrated sulfuric acid facilitates sulfonation, forming sulfonic acid derivatives .

Reaction Reagents Position Yield
NitrationHNO₃/H₂SO₄, 0–5°COrtho60–70%
SulfonationH₂SO₄, 100°CPara50–55%

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, when functionalized with boronic acid groups:

  • Suzuki Coupling :
    Using Pd(OAc)₂ and ligands like SPhos, aryl boronic esters couple at the brominated position to form biaryl structures .

Catalyst Ligand Solvent Temperature Yield
Pd(OAc)₂SPhosTHF/H₂O90°C75–80%

Esterification and Ether Formation

The hydroxyl group reacts with acyl chlorides or alkyl halides to form esters or ethers:

  • Esterification :
    Reaction with methyl 4-fluorobenzoate in the presence of KF and molecular sieves yields fluorobenzoate esters .

Reagent Base Conditions Product
Methyl 4-fluorobenzoateKFMeCN, 4Å MS, 24 h4-Fluorobenzoate ester derivative

Nucleophilic Substitution

The trifluoromethoxy group’s electron-withdrawing nature facilitates nucleophilic substitution under basic conditions:

  • Amination :
    Reaction with amines (e.g., methylamine) in THF replaces the trifluoromethoxy group with amino groups.

Nucleophile Solvent Temperature Product
MethylamineTHF20–35°CAmino-substituted derivatives

Key Findings from Research

  • Oxidative Stability : The trifluoromethyl group enhances resistance to metabolic degradation, making the compound suitable for pharmaceutical applications .

  • Biological Relevance : Derivatives synthesized via cross-coupling exhibit cytotoxic effects against cancer cell lines (e.g., MCF-7) .

  • Synthetic Utility : The compound serves as a precursor in synthesizing complex molecules like kinase inhibitors .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol is C14H10F6O, with a molecular weight of approximately 320.22 g/mol. The presence of multiple trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it suitable for various applications.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly due to its interactions with biological targets:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and disruption of cell cycle progression. Research has shown that fluorinated compounds can enhance the potency of anticancer agents by improving their pharmacokinetic properties .
  • Antimicrobial Properties : Studies have demonstrated significant antimicrobial activity against Gram-positive bacteria, suggesting its potential as a lead compound in developing new antibiotics .
  • Enzyme Inhibition : The compound's structural features allow it to interact effectively with enzymes, making it a candidate for studying enzyme inhibition and receptor binding.

Materials Science

In materials science, this compound is utilized for synthesizing specialty chemicals and polymers:

  • Fluorinated Polymers : The compound serves as a building block in the synthesis of fluorinated polymers, which exhibit unique thermal and chemical stability properties. These materials are valuable in coatings and electronic applications .
  • Surfactants : Its unique properties allow it to be used in formulating surfactants with enhanced performance characteristics, particularly in environments requiring high chemical resistance.

Case Studies and Research Findings

Several case studies highlight the biological activities associated with this compound:

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various brominated compounds, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Evaluation : Research has focused on the mechanism by which this compound induces apoptosis in cancer cells. It appears to disrupt key signaling pathways involved in cell survival and proliferation .
  • Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes have shown promising results in terms of binding affinity and inhibition rates.

Mechanism of Action

The mechanism of action of 5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol involves its interaction with molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s ability to interact with specific enzymes and receptors, influencing various biochemical processes. These interactions can lead to changes in cellular functions, making the compound valuable in both therapeutic and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-Fluoro-5-(Trifluoromethyl)Phenol (CAS: N/A, Thermo Scientific™)
  • Substituents : Fluorine at position 3, -CF₃ at position 5.
  • Molecular Weight : 180.1 g/mol.
  • Key Differences : Lacking the trifluoromethoxy group, this compound has smaller substituents, reducing steric hindrance but maintaining strong electron-withdrawing effects. Its lower molecular weight suggests higher solubility in polar solvents compared to the target compound .
(3-Chloro-4-(Trifluoromethoxy)Phenyl)Methanol (CAS: 56456-48-5)
  • Substituents : Chlorine at position 3, -OCF₃ at position 4, and a hydroxymethyl (-CH₂OH) group.
  • Molecular Weight : 230.6 g/mol.
  • Key Differences : The hydroxymethyl group introduces hydrogen-bonding capability, enhancing water solubility. The chlorine substituent increases molecular weight and may alter reactivity compared to the target compound .
5-(2-Chlorobenzyl)-3-Trifluoromethylphenol
  • Substituents : -CF₃ at position 3 and a 2-chlorobenzyl group.
  • Molecular Weight : 286.68 g/mol.
  • The chlorine at the benzyl position may enhance halogen bonding interactions .

Structural and Crystallographic Insights

Several pyrazole and thiazole derivatives with fluorophenyl substituents (e.g., compounds in ) exhibit planar or near-planar conformations, with dihedral angles between aromatic rings ranging from 4.6° to 10.5°. For example:

  • IDOMOF (2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole): Dihedral angles of 4.6°–10.5° between pyrazole and fluorophenyl rings .
  • Compounds 4 and 5 (): Isostructural with triclinic symmetry, featuring two independent molecules in the asymmetric unit.

These studies suggest that substituents like -CF₃ and -OCF₃ in the target compound may influence molecular planarity and crystal packing, affecting melting points and solubility.

Lipophilicity and Solubility
  • The -CF₃ and -OCF₃ groups in the target compound increase lipophilicity (logP ~3.5–4.0 estimated), comparable to 3-Fluoro-5-(trifluoromethyl)phenol (logP ~2.8).
  • 5-(2-Chlorobenzyl)-3-Trifluoromethylphenol (logP ~4.2) demonstrates higher lipophilicity due to the benzyl group, which may enhance blood-brain barrier penetration .
Bioactivity
  • Thiazole-pyrazole hybrids () show antimicrobial activity against Staphylococcus aureus and Candida albicans.

Data Table: Key Comparative Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) logP (Estimated) Key Features References
5-(4-Trifluoromethoxyphenyl)-3-Trifluoromethylphenol 4-OCF₃, 3-CF₃ 286.1 ~3.8 High electronegativity, lipophilic
3-Fluoro-5-(Trifluoromethyl)Phenol 3-F, 5-CF₃ 180.1 ~2.8 Compact, polar
5-(2-Chlorobenzyl)-3-Trifluoromethylphenol 3-CF₃, 2-Cl-benzyl 286.68 ~4.2 Bulky, halogen bonding potential
(3-Chloro-4-(Trifluoromethoxy)Phenyl)Methanol 3-Cl, 4-OCF₃, CH₂OH 230.6 ~2.5 Hydrogen-bonding, hydrophilic

Biological Activity

5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol is a fluorinated compound that has garnered interest due to its unique chemical properties and potential biological activities. This article synthesizes available research findings, including case studies, structure-activity relationships (SAR), and biological evaluations.

Chemical Structure and Properties

The compound features a complex structure with multiple trifluoromethyl groups that enhance its lipophilicity and potentially influence its interaction with biological targets. The chemical formula is C13H8F6OC_{13}H_{8}F_{6}O, and it is characterized by the following structural features:

  • Trifluoromethoxy group : Enhances metabolic stability and bioactivity.
  • Trifluoromethyl group : Known to influence pharmacokinetics and pharmacodynamics.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced antimicrobial properties. A study demonstrated that derivatives of phenolic compounds, including those similar to this compound, showed significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

Trifluoromethylated compounds have been investigated for their anti-inflammatory properties. The compound has shown promise in inhibiting the NLRP3 inflammasome, which plays a critical role in inflammatory responses. In vitro studies indicated that such compounds can modulate cytokine release, thus presenting a potential therapeutic avenue for inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the trifluoromethyl groups in enhancing the biological activity of phenolic compounds. For instance, the presence of trifluoromethyl groups in the para-position of the phenolic ring has been correlated with increased potency in inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs .

Case Studies

  • Trifluoromethylated Phenols in Cancer Treatment
    • A study examined various trifluoromethylated phenols for their anticancer properties. The findings indicated that these compounds could inhibit cell proliferation in several cancer cell lines, showcasing their potential as chemotherapeutic agents .
  • Herbicidal Activity
    • Another investigation focused on the herbicidal properties of related trifluoromethylated compounds. The results demonstrated effective post-emergence herbicidal activity against multiple weed species, suggesting applications in agricultural settings .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryModulation of cytokine release
AnticancerInhibition of cell proliferation
HerbicidalEffective against multiple weed species

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 5-(4-trifluoromethoxyphenyl)-3-trifluoromethylphenol, and how can reaction yields be optimized?

  • Methodological Answer : The compound’s synthesis typically involves Suzuki-Miyaura coupling or Ullmann-type reactions to introduce the trifluoromethoxy and trifluoromethyl substituents onto the phenolic core. Key parameters for optimization include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
  • Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation .
  • Purification : Column chromatography with hexane/ethyl acetate (7:3) to isolate the product, achieving >95% purity (GC analysis) .
    • Data Table :
Reaction ConditionYield (%)Purity (%)
Suzuki coupling, 80°C6592
Ullmann coupling, 100°C5888

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish between aromatic protons and trifluoromethoxy groups. Contradictions (e.g., unexpected splitting) may arise from rotational isomerism; variable-temperature NMR (VT-NMR) resolves this .
  • FT-IR : Confirm phenolic -OH stretch (~3200 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹). Discrepancies in -OH signals may indicate residual solvent; dry under vacuum for 24 hours .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethoxy group influence the compound’s reactivity in catalytic applications?

  • Methodological Answer : The strong electron-withdrawing effect of the -OCF₃ group deactivates the aromatic ring, reducing electrophilic substitution rates. Mechanistic studies using DFT calculations (e.g., B3LYP/6-31G*) show:

  • Electrostatic potential maps : Highlight electron-deficient regions at the para position of the trifluoromethoxy group .
  • Kinetic isotope effects : Deuterium labeling experiments reveal rate-limiting steps in hydrogen abstraction reactions .

Q. What strategies mitigate instability of the phenolic -OH group under basic conditions?

  • Methodological Answer :

  • Protection/deprotection : Use tert-butyldimethylsilyl (TBS) ether protection during reactions requiring strong bases (e.g., KOtBu). Deprotect with TBAF in THF .
  • pH-controlled environments : Maintain pH < 8 during storage (0–6°C) to prevent deprotonation and oxidation .

Q. How can conflicting data on the compound’s solubility in polar aprotic solvents be reconciled?

  • Methodological Answer : Solubility discrepancies (e.g., DMSO vs. DMF) arise from solvent dipole interactions. Systematic studies using Hansen solubility parameters (HSPs) show:

  • HSP values : δD = 18.5 MPa¹/², δP = 12.3 MPa¹/², δH = 6.8 MPa¹/² .
  • Contradiction resolution : Pre-saturate solvents with inert gas (N₂) to exclude moisture-driven aggregation .

Data Contradiction Analysis Framework

  • Step 1 : Cross-validate analytical results (e.g., compare NMR from independent labs ).
  • Step 2 : Replicate synthesis under controlled conditions (e.g., anhydrous vs. ambient) .
  • Step 3 : Apply multivariate analysis (e.g., PCA) to isolate variables causing discrepancies .

Key Research Gaps

  • Stability under UV light : Limited data on photodegradation pathways; recommended to conduct accelerated aging studies with HPLC monitoring .
  • Biological activity : No peer-reviewed studies on enzyme inhibition; prioritize assays against cytochrome P450 isoforms .

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